molecular formula C19H22ClNO2 B13732310 (+-)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride CAS No. 39787-49-0

(+-)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride

Cat. No.: B13732310
CAS No.: 39787-49-0
M. Wt: 331.8 g/mol
InChI Key: FTVLIUAUWUINLT-CJRXIRLBSA-N
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Description

(±)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride typically involves multiple steps, including the formation of the naphthol core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Naphthol Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Dimethylamino Functionalization: Introduction of the dimethylamino group through nucleophilic substitution reactions.

    Benzoate Ester Formation: Esterification of the naphthol with benzoic acid derivatives.

    Hydrochloride Salt Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(±)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs.

Scientific Research Applications

(±)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(±)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

CAS No.

39787-49-0

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

[(1R,2S)-1-benzoyloxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium;chloride

InChI

InChI=1S/C19H21NO2.ClH/c1-20(2)17-13-12-14-8-6-7-11-16(14)18(17)22-19(21)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-,18+;/m0./s1

InChI Key

FTVLIUAUWUINLT-CJRXIRLBSA-N

Isomeric SMILES

C[NH+](C)[C@H]1CCC2=CC=CC=C2[C@H]1OC(=O)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C[NH+](C)C1CCC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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